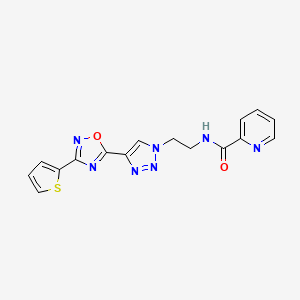

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide is a useful research compound. Its molecular formula is C16H13N7O2S and its molecular weight is 367.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide generally involves multi-step organic reactions. Initial steps often include the preparation of intermediate heterocyclic rings through cyclization reactions. Thiophene can be synthesized from various starting materials like butane and sulfur sources through cyclization reactions. For the formation of the oxadiazole ring, cyclization reactions using hydrazine derivatives and carboxylic acids are common. Triazoles are typically prepared via azide-alkyne cycloaddition reactions in the presence of copper (Cu) catalysts. Subsequent linkage of these heterocycles with ethyl and picolinamide groups can be achieved through nucleophilic substitution or amide coupling reactions using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production typically scales up the laboratory methods, often optimizing conditions to increase yield and reduce costs. This involves precise control of reaction conditions like temperature, pressure, solvent selection, and purification techniques. Continuous flow chemistry and high-throughput methods are also employed to enhance efficiency in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, leading to sulfoxides or sulfones.

Reduction: The oxadiazole and triazole rings are relatively stable under reductive conditions, but reduction reactions can target other functional groups present in the compound.

Substitution: Substitution reactions on the thiophene ring can be carried out with electrophiles, forming diverse derivatives.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) can be employed.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophilic reagents such as bromine or nitronium ion.

Major Products: Depending on the specific reaction conditions, oxidation can yield sulfoxides or sulfones, reduction might lead to deoxygenated derivatives, and substitutions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications: N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide has multifaceted applications across several scientific domains:

Chemistry: Used as a building block for the synthesis of complex molecules, particularly in heterocyclic chemistry.

Biology: Exhibits potential as a bioactive compound, interacting with various biological targets.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Industry: Employed in the design of advanced materials with specific electronic, optical, or catalytic properties.

Mechanism of Action: The biological effects of this compound are believed to be mediated through interactions with specific molecular targets such as enzymes or receptors. For instance, the compound might inhibit enzyme activity by binding to the active site or modulate receptor functions by acting as an agonist or antagonist. The precise mechanism can vary depending on the biological context and the specific target involved.

Comparison with Similar Compounds: this compound stands out due to its intricate molecular architecture, which offers a unique set of properties. Other similar compounds include:

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide: Differing by the picolinamide group's replacement with benzamide, this compound shares some structural similarities but exhibits different biological activities.

N-(2-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide:

This compound's combination of thiophene, oxadiazole, and triazole rings with picolinamide makes it unique and valuable for various scientific investigations and applications.

Actividad Biológica

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₁₈N₄O₂S |

| Molecular Weight | 318.39 g/mol |

| IUPAC Name | N-(2-(4-(3-thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide |

| SMILES | CC(C(=O)N1=CC=CN=C1)N=C(N)=N(C)C(=O)N(C)C(=O)C(C)=C(C)C(=O)C(C)=C(C)C(=O)C(C)=C(C)C(=O)C(C)=C(C)C(=O)C(C)=C(C) |

The compound's biological activity is attributed to several mechanisms:

- Anticancer Activity : Research indicates that derivatives containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. They act by inhibiting key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs), which are crucial for DNA replication and repair .

- Antimicrobial Properties : Compounds with thiophene and oxadiazole structures have demonstrated antimicrobial activities against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties by modulating inflammatory cytokines and pathways involved in chronic inflammation .

Anticancer Activity

A study examining the antiproliferative effects of oxadiazole derivatives showed that compounds similar to this compound exhibited significant growth inhibition in various cancer cell lines including MCF7 (breast cancer) and HT29 (colon cancer). The GI50 values were reported in the micromolar range .

Antimicrobial Activity

Research on thiophene derivatives indicated that compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were notably low, indicating strong antibacterial potential .

Comparative Biological Activity Table

| Biological Activity | Compound Type | Observed Effects |

|---|---|---|

| Anticancer | Oxadiazole Derivatives | Inhibition of cancer cell proliferation |

| Antimicrobial | Thiophene-containing Compounds | Effective against various bacterial strains |

| Anti-inflammatory | Oxadiazole Derivatives | Modulation of inflammatory markers |

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of 1,2,4-Oxadiazole : The initial step involves the condensation of thiophene derivatives with hydrazides to form oxadiazole rings.

- Triazole Formation : The introduction of a triazole moiety can be achieved through the Huisgen cycloaddition reaction between azides and alkynes.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial properties. For instance:

- In Vitro Studies : Studies have shown that this compound demonstrates effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method has been used to evaluate the antimicrobial efficacy of this compound, revealing promising results in comparison to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been explored:

- Cell Line Studies : In vitro assays against cancer cell lines have indicated that derivatives of oxadiazoles possess cytotoxic effects. For example, compounds similar to this compound have shown activity against breast cancer cell lines (MDA-MB 231), suggesting a mechanism that may involve apoptosis induction and cell cycle arrest .

Structure-Bioactivity Relationship

Understanding the relationship between the structure of this compound and its biological activities is crucial for optimizing its efficacy:

| Structural Feature | Biological Activity |

|---|---|

| Thiophene Ring | Enhances lipophilicity and cellular uptake |

| Oxadiazole Moiety | Imparts antimicrobial properties |

| Triazole Linkage | Contributes to anticancer activity through molecular interactions with target proteins |

Propiedades

IUPAC Name |

N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N7O2S/c24-15(11-4-1-2-6-17-11)18-7-8-23-10-12(20-22-23)16-19-14(21-25-16)13-5-3-9-26-13/h1-6,9-10H,7-8H2,(H,18,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLCPVVOMYDFFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N7O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.